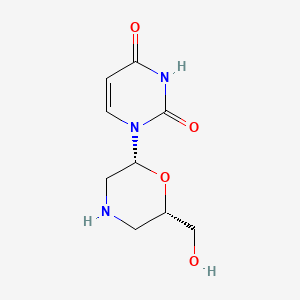
1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione” is a complex organic compound that features a morpholine ring fused with a pyrimidine dione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Morpholine Ring: Starting from a suitable diol, the morpholine ring can be synthesized through cyclization reactions.
Attachment of the Pyrimidine Dione: The pyrimidine dione moiety can be introduced via nucleophilic substitution reactions, often using pyrimidine derivatives as starting materials.
Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions, typically using formaldehyde or other hydroxymethylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The pyrimidine dione can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydropyrimidines.
Substitution Products: Halogenated derivatives, substituted pyrimidines.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to nucleotides.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Antiviral Agents: Potential use in the development of antiviral drugs.
Cancer Research: Studied for its potential anticancer properties.
Industry
Materials Science: Used in the development of novel materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
作用機序
The mechanism of action of “1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione” would depend on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate binding.
Interacting with DNA/RNA: Intercalating into DNA/RNA and disrupting their function.
類似化合物との比較
Similar Compounds
1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione: Similar in structure but with different substituents.
Morpholine Derivatives: Compounds with variations in the morpholine ring.
Pyrimidine Dione Derivatives: Compounds with different substituents on the pyrimidine dione ring.
Uniqueness
Structural Features: The combination of a morpholine ring with a pyrimidine dione is unique and may confer specific properties.
Functional Groups:
生物活性
1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione, commonly referred to as a morpholinyl pyrimidine derivative, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 109205-43-8
- Molecular Formula : C9H13N3O4
- Molecular Weight : 227.22 g/mol
- Purity : Typically >95% in commercial preparations .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways. For instance, it may affect kinases that regulate cell proliferation and survival.
- Cellular Uptake and Localization : Studies indicate that the compound can alter the localization of key signaling molecules within cells, which may lead to changes in cellular behavior such as motility and apoptosis .
- Anticancer Properties : Preliminary investigations suggest that this compound exhibits selective cytotoxicity towards cancer cells while sparing non-tumorigenic cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
Anticancer Activity
A pivotal study demonstrated that this compound significantly inhibited the growth of various cancer cell lines at concentrations as low as 10 µM. The compound was particularly effective against murine liver tumor cells without affecting healthy liver cells .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Tumorigenic Liver Cells | 10 | Significant growth inhibition |
| Non-Tumorigenic Cells | >50 | No significant effect |
Mechanistic Insights
Further analysis revealed that treatment with the compound led to:
特性
IUPAC Name |
1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c13-5-6-3-10-4-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,6,8,10,13H,3-5H2,(H,11,14,15)/t6-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNAQZWHCIFRFA-POYBYMJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1)N2C=CC(=O)NC2=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](CN1)N2C=CC(=O)NC2=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














